L-744,832 Dihydrochloride

Ras isoform selectivity farnesylation inhibition H-Ras

L-744,832 Dihydrochloride is the definitive peptidomimetic FTase inhibitor for isoform-level Ras signaling dissection. It selectively blocks H-Ras and N-Ras farnesylation while largely sparing K-Ras, preventing confounding crosstalk in K-Ras-driven models. Unlike broader-spectrum FTIs, L-744,832 uniquely triggers G2/M arrest through cyclin B1/cdc2 activation and rapidly inhibits p70S6K independently of K-Ras status. Documented radiosensitization in prostate and pancreatic lines plus synergistic cisplatin protocols make it essential for precise oncogene research.

Molecular Formula C26H47Cl2N3O6S2
Molecular Weight 632.7 g/mol
Cat. No. B13728473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-744,832 Dihydrochloride
Molecular FormulaC26H47Cl2N3O6S2
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N.Cl.Cl
InChIInChI=1S/C26H45N3O6S2.2ClH/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3;;/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30);2*1H/t19-,21-,22+,23-,24+;;/m1../s1
InChIKeyICKVQWDEDGGWBC-DLEGUINGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-744,832 Dihydrochloride for Research Procurement: Farnesyltransferase Inhibitor with Defined H-Ras/N-Ras Selectivity


L-744,832 Dihydrochloride (CAS 1177806-11-9) is a cell-permeable, thiol-containing peptidomimetic farnesyltransferase (FTase) inhibitor originally developed by Merck Research Laboratories [1]. It competitively mimics the CaaX motif of Ras proteins to block the post-translational farnesylation required for Ras membrane localization and oncogenic signaling [2]. L-744,832 arrests cells in the G1 and G2/M phases of the cell cycle, induces apoptosis, and has demonstrated tumor regression in multiple transgenic mouse models harboring H-Ras, N-Ras, or K-Ras oncogenic mutations [3]. Unlike broader-spectrum FTIs, L-744,832 displays differential activity against Ras isoforms—effectively inhibiting H-Ras and N-Ras processing while exerting minimal effect on K-Ras farnesylation—making it a precise tool for dissecting Ras isoform-specific signaling pathways [4].

Why L-744,832 Dihydrochloride Cannot Be Interchanged with Other Farnesyltransferase Inhibitors: Critical Pharmacological Divergence


Farnesyltransferase inhibitors (FTIs) share a common enzymatic target but diverge markedly in Ras isoform selectivity, cell cycle arrest profiles, and engagement of off-target pathways [1]. L-744,832 selectively impairs H-Ras and N-Ras processing while largely sparing K-Ras, whereas FTI-277 and lonafarnib (SCH66336) inhibit K-Ras prenylation as well [2]. Critically, L-744,832 induces a G2/M-phase arrest accompanied by cyclin B1/cdc2 kinase activation—a phenotype not observed with geranylgeranyltransferase inhibitors (GGTIs), which arrest cells in G0/G1 [3]. Furthermore, L-744,832 rapidly inhibits p70S6K activation and DNA synthesis independently of K-Ras farnesylation status, a mechanistic property not uniformly shared across the FTI class [4]. These pharmacological differences directly impact experimental outcomes in Ras-driven cancer models, meaning that substituting one FTI for another without accounting for isoform selectivity and downstream signaling effects risks confounding data interpretation and wasting procurement resources.

L-744,832 Dihydrochloride: Quantitative Differentiation Evidence Against Closest Comparators for Informed Procurement


Differential Ras Isoform Selectivity: L-744,832 Sparing of K-Ras Processing vs. FTI-277

L-744,832 demonstrates a distinct Ras isoform selectivity profile that differs fundamentally from FTI-277. In human pancreatic ductal adenocarcinoma cells, L-744,832 treatment (1–10 µM) resulted in accumulation of unprocessed H-Ras and N-Ras but produced no detectable effect on K-Ras processing, as assessed by immunoblotting for prenylated versus unprenylated Ras species [1]. In prostate cancer cell lines (LNCaP, TSU-Pr1, PC3, DU145), L-744,832 at 100 nM to 20 µM induced accumulation of unprocessed Ha-Ras in its cytosolic form, with no effect on N-Ras or Ki-Ras processing [2]. By contrast, FTI-277—another peptidomimetic CaaX competitor—inhibits both H-Ras processing (cellular IC₅₀ ≈ 100 nM) and K-Ras processing (cellular IC₅₀ ≈ 10 µM) in whole-cell assays . This differential K-Ras sparing by L-744,832 is mechanistically significant because K-Ras-driven tumors may evade FTI monotherapy through alternative geranylgeranylation, a resistance mechanism that L-744,832's profile helps elucidate experimentally [3].

Ras isoform selectivity farnesylation inhibition H-Ras N-Ras K-Ras FTI-277

Distinct G2/M Cell Cycle Arrest with Cyclin B1/cdc2 Kinase Activation vs. G0/G1 Arrest by GGTIs

L-744,832 induces a distinctive G2/M-phase cell cycle arrest accompanied by aberrant cyclin B1/cdc2 kinase activation—a phenotype not shared by geranylgeranyltransferase inhibitors (GGTIs). In five human pancreatic cancer cell lines, L-744,832 treatment (10 µM, 72 h) caused accumulation of cells with tetraploid (4N) DNA content and high cyclin B1/cdc2 kinase activity, indicating arrest downstream of the DNA damage-inducible G2/M checkpoint [1]. In the myeloid leukemia cell line NB-4, L-744,832 primarily caused an increase in the G2/M population, whereas GGTI-286, GGTI-298, and GGTI-2147 treatment resulted in G0/G1 accumulation [2]. The cyclin B1/cdc2 kinase activation by L-744,832 was concentration-dependent: in Panc-1 cells, escalating L-744,832 concentrations (0.1–10 µM) following 8 Gy ionizing radiation progressively increased cyclin B1/cdc2 kinase activity above irradiated DMSO controls, indicating override of the radiation-induced G2/M checkpoint [3]. No GGTI has been reported to produce this G2/M override phenotype at comparable concentrations.

cell cycle arrest G2/M checkpoint cyclin B1 cdc2 kinase GGTI myeloid leukemia

In Vivo Xenograft Tumor Growth Inhibition: T/C Ratios of 11–15% Across Three Prostate Cancer Models

L-744,832 at its maximum tolerated dose (MTD) produced marked and consistent growth inhibition across three human prostate tumor xenografts in NCR-nu1 (AT) mice, with treated-vs-control (T/C) ratios for tumor mass increase ranging from 11% to 15%—representing 85–89% growth suppression [1]. Tumor doubling times were extended 8- to 12-fold in L-744,832-treated animals compared to vehicle controls, and growth inhibition onset was rapid (within 1–2 days of treatment initiation) [2]. This in vivo efficacy was independent of ras gene mutational status (TSU-PR1 harbors mutant H-Ras; DU-145 and PC-3 are wild-type), and extended dosing over 3 weeks produced no untoward effects on gross examination or necropsy [3]. In contrast, the comparator peptidomimetic FTI-277 has been evaluated primarily in clonogenic survival and cell culture assays; comparable multi-xenograft T/C ratio data with protracted dosing have not been reported for FTI-277 in peer-reviewed literature. L-744,832 further demonstrated the ability to potentiate paclitaxel (PTXL) at its MTD, inducing regression of TSU-PR1 tumors when combined, without additional toxicity [4].

xenograft prostate cancer T/C ratio tumor doubling time in vivo efficacy TSU-PR1 DU-145 PC-3

Stronger Cisplatin Synergy vs. Comparator FTI: L-744,832 Achieves ~50% Apoptosis with 3-Fold Enhancement

In a direct head-to-head comparison using HeLa cervical carcinoma cells, L-744,832 exhibited a stronger synergistic effect in combination with cisplatin than a comparator FPTase inhibitor (designated 'FTI' in the primary study) [1]. Under the optimized treatment regimen (24 h combined cisplatin + L-744,832, followed by 48 h post-incubation with L-744,832 alone), apoptosis was induced in approximately 50% of HeLa cells treated with 1 mM cisplatin, representing roughly a threefold increase compared to cisplatin monotherapy [2]. The comparator FTI produced a weaker potentiation of cisplatin-induced apoptosis under identical conditions [3]. Notably, the efficiency of combined therapy was strongly schedule-dependent: maximal efficacy required post-incubation with the FTase inhibitor after cisplatin exposure, a finding that directly informs experimental design for chemosensitization studies [4]. This synergistic effect was accompanied by enhanced inhibition of cell proliferation beyond that achieved by cisplatin alone.

cisplatin synergy HeLa cells apoptosis combination therapy FPTase inhibitor comparison chemosensitization

Rapid p70S6K/DNA Synthesis Inhibition Independent of K-Ras Farnesylation Status

L-744,832 rapidly inhibits p70S6K activation and DNA synthesis through a mechanism that is independent of K-Ras farnesylation status—a property that distinguishes it mechanistically from FTIs whose effects are strictly coupled to Ras processing inhibition [1]. In both normal and v-K-Ras-transformed mouse keratinocytes, L-744,832 inhibited DNA synthesis within 1.5 hours of treatment, matching the rapid kinetics of p70S6K dephosphorylation [2]. The FTI inhibited p70S6K activation in response to multiple stimuli including serum, phorbol myristate acetate (PMA), and elevated amino acid levels, indicating a convergence on the mTOR/p70S6K pathway independent of upstream Ras farnesylation [3]. Critically, the concentrations of L-744,832 required for p70S6K inhibition were significantly higher than those needed for Ras farnesylation blockade, confirming that p70S6K suppression is an off-target pharmacological effect rather than a downstream consequence of impaired Ras processing [4]. A rapamycin-resistant p70S6K mutant (Thr389 site) was also resistant to FTI-induced dephosphorylation, suggesting that L-744,832 and rapamycin converge on a common regulatory node in the mTOR pathway. This dual mechanism—FTase inhibition plus p70S6K suppression—is not reported for FTI-277, lonafarnib, or GGTIs at comparable concentrations.

p70S6K DNA synthesis mTOR pathway rapamycin-like keratinocytes K-Ras independence

L-744,832 Dihydrochloride: Validated Application Scenarios for Scientific and Preclinical Research


Dissecting H-Ras- and N-Ras-Specific Signaling in K-Ras-Mutant Pancreatic Ductal Adenocarcinoma Models

In pancreatic cancer cell lines harboring activating K-Ras codon 12 mutations (Panc-1, Capan-2, AsPC-1), L-744,832 at 1–10 µM enables selective interrogation of H-Ras- and N-Ras-dependent signaling without confounding K-Ras inhibition, as it spares K-Ras processing while inducing G2/M arrest through cyclin B1/cdc2 activation . The wide differential sensitivity among pancreatic lines (IC₅₀ range: 1.3 µM in Panc-1 to >50 µM in CFPAC-1) allows dose-response studies that discriminate between H/N-Ras-dependent and K-Ras-driven proliferation . At 1 µM, L-744,832 also additively enhances ionizing radiation cytotoxicity, making it suitable for combined radiobiology protocols in K-Ras-mutant pancreatic cancer research .

Prostate Cancer Radiosensitization with Documented Tumor Micro-Environment Modulation

L-744,832 enhances radiation-induced killing of prostate tumor cells expressing oncogenic H-Ras, as demonstrated by reduced clonogenic survival post-irradiation in TSU-Pr1 and other prostate lines . Beyond direct radiosensitization, L-744,832 treatment reduces tumor hypoxia and downregulates MMP-9 expression in tumors with activated mutant H-Ras—effects on the tumor micro-environment that may contribute to radiosensitization . Critically, L-744,832 did not increase apoptosis in irradiated normal intestinal tissue, demonstrating a therapeutic window for combined FTI-radiation protocols in abdominal tumor models . In xenograft studies, L-744,832 combined with paclitaxel at MTD induced regression of TSU-PR1 tumors, providing a validated in vivo combination platform for prostate cancer preclinical research .

Cisplatin Chemosensitization with Optimized Sequential Dosing in Cervical and Epithelial Cancer Models

L-744,832 is the FPTase inhibitor of choice for cisplatin combination studies based on its demonstrated superiority over comparator FTIs in direct head-to-head HeLa cell experiments . The optimized treatment schedule—24 hours combined cisplatin (1 mM) + L-744,832 followed by 48 hours L-744,832 post-incubation—yields ~50% apoptosis, a threefold improvement over cisplatin monotherapy . This schedule dependency (post-incubation with FTase inhibitor required for maximal efficacy) provides a defined experimental protocol that can be adapted to other epithelial cancer cell lines, including lung (A549) and breast (MCF-7) models where L-744,832 has also demonstrated chemosensitization effects .

B-Cell Lymphoma Models with Demonstrated In Vivo Tumor Regression and Long-Term Remission

In syngeneic mouse models of mature B-cell lymphoma driven by c-Myc overexpression, L-744,832 treatment prevented tumor cell growth and associated morbidity . Established lymphomas regressed with as little as three days of L-744,832 treatment, and seven-day treatment produced long-term disease remission in approximately 25% of animals . Importantly, L-744,832 affected the proliferation and survival of transformed B cells to a greater extent than naïve B cells, indicating a selective effect on the malignant population . Both L-744,832 and lonafarnib (SCH66336) were effective in this model; however, L-744,832's peptidomimetic structure and distinct Ras isoform selectivity profile make it the preferred choice when mechanistic studies of H-Ras/N-Ras contribution to lymphomagenesis are required alongside therapeutic efficacy endpoints .

Quote Request

Request a Quote for L-744,832 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.